8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol
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Overview
Description
8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a benzyloxy group at the 8th position, a chlorine atom at the 5th position, and a methoxy group at the 4th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications, allowing for the efficient production of 8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can modify the functional groups on the naphthalene ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
8-Benzyloxyquinoline: Shares the benzyloxy group but differs in the core structure.
5-Chloro-4-methoxynaphthalene: Lacks the benzyloxy group but has similar substitutions on the naphthalene ring.
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a benzyloxy group.
Uniqueness
8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol is unique due to the combination of its functional groups and their positions on the naphthalene ring
Properties
CAS No. |
89474-92-0 |
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Molecular Formula |
C18H15ClO3 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
5-chloro-4-methoxy-8-phenylmethoxynaphthalen-1-ol |
InChI |
InChI=1S/C18H15ClO3/c1-21-15-10-8-14(20)18-16(9-7-13(19)17(15)18)22-11-12-5-3-2-4-6-12/h2-10,20H,11H2,1H3 |
InChI Key |
TXZKGVRJFYFMSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C(C2=C(C=C1)O)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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